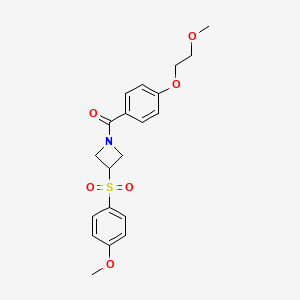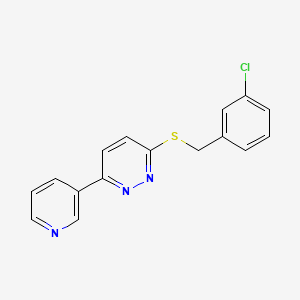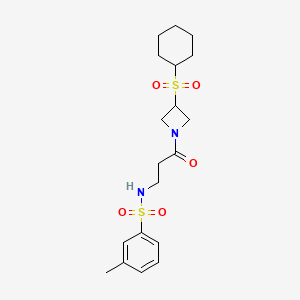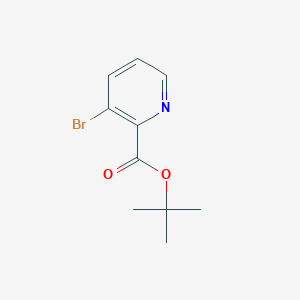
(4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that is widely used in scientific research for its unique properties. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis and Pharmacological Potential
The compound of interest, due to its complex structure involving azetidinone and sulfonyl functional groups, has been a subject of various synthetic and pharmacological studies. Research has shown that derivatives of azetidinones, similar in structural complexity to the compound , have been synthesized with a focus on their potential biological and pharmacological activities.
Synthesis of Azetidinones Derivatives : A study by Jagannadham et al. (2019) involved the synthesis of substituted azetidinones derived from a dimer of Apremilast, indicating the interest in azetidinone scaffolds for their biological and pharmacological potencies. The synthesis process involved condensation and annulation reactions to yield compounds recognized for their potential medicinal applications, highlighting the methodological approach to creating structurally similar compounds (Jagannadham et al., 2019).
Chemicoenzymatic Synthesis of Monobactams : Another study detailed the synthesis of 4-(methoxyethyl) monobactams through a chemicoenzymatic approach, involving the creation of monobactam analogues with a methoxyethyl group at the β-lactam ring. This research demonstrates the antimicrobial activity against a variety of gram-negative bacteria, underlining the significance of the structural elements present in the compound of interest for antimicrobial purposes (Yamashita Haruo et al., 1988).
Anticancer and Antiestrogenic Activities : Furthermore, compounds structurally related to (4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone have been investigated for their anticancer and antiestrogenic activities. For example, a synthesis and study of dihydronaphthalene and phenstatin analogs demonstrated potent antiestrogenic activity and cytotoxicity against tumor cell lines, indicating the therapeutic potential of such compounds in cancer treatment (Jones et al., 1979); (Magalhães et al., 2013).
properties
IUPAC Name |
[4-(2-methoxyethoxy)phenyl]-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-25-11-12-27-17-5-3-15(4-6-17)20(22)21-13-19(14-21)28(23,24)18-9-7-16(26-2)8-10-18/h3-10,19H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJWKWPHIWEOCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2372442.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B2372443.png)
![Methyl 2-[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-3-yl]acetate](/img/structure/B2372444.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2372446.png)
![(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one](/img/structure/B2372447.png)




![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2372457.png)
![4-[1-(1-Methylimidazol-4-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2372458.png)

![3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2372461.png)